![molecular formula C34H32ClNO3S B15133509 [1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid](/img/structure/B15133509.png)
[1-({[3-(2-acetylphenyl)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}propyl]sulfanyl}methyl)cyclopropyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Montelukast Methyl Ketone is a derivative of Montelukast, a leukotriene receptor antagonist commonly used in the treatment of asthma and allergic rhinitis. This compound is recognized for its anti-asthmatic, anti-allergic, anti-inflammatory, and cytoprotective properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Montelukast Methyl Ketone can be synthesized through various methods. One common approach involves the reaction of a chiral mesylate with methyl l-(mercaptomethyl)cyclopropane acetate in the presence of suitable solvents and bases such as lithium amide, sodium amide, or potassium amide . The reaction conditions often include the use of ethereal solvents like tetrahydrofuran (THF), hydrocarbon solvents like toluene, and ketonic solvents like methyl isobutyl ketone (MIBK) .
Industrial Production Methods: Industrial production of Montelukast Methyl Ketone typically involves large-scale biocatalytic processes. For instance, the use of ketoreductase (KRED) in a biocatalytic process has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions: Montelukast Methyl Ketone undergoes various chemical reactions, including:
Oxidation: This reaction can be performed under oxidative conditions using reagents like hydrogen peroxide.
Reduction: Enantioselective reduction protocols using boranes from α-pinenes have been employed.
Substitution: The compound can undergo substitution reactions, particularly in the presence of palladium acetate and lithium acetate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acidic or basic conditions.
Reduction: Boranes from α-pinenes, formic acid as a hydrogen source.
Substitution: Palladium acetate, lithium acetate, and solvents like DMF (dimethylformamide).
Major Products: The major products formed from these reactions include various enantiomerically pure derivatives and substituted compounds, which are crucial for further pharmaceutical applications .
Aplicaciones Científicas De Investigación
Montelukast Methyl Ketone has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other pharmaceutical compounds.
Biology: Studied for its role in modulating leukotriene pathways.
Industry: Utilized in the production of anti-asthmatic and anti-allergic medications.
Mecanismo De Acción
Montelukast Methyl Ketone exerts its effects by blocking the binding of leukotrienes to their receptors, thereby preventing their inflammatory effects . This action helps reduce airway inflammation, relax smooth muscles, and decrease mucus production . The molecular targets include leukotriene receptors, particularly the CysLT-1 receptor .
Comparación Con Compuestos Similares
Montelukast: The parent compound, used widely in asthma and allergy treatments.
Zafirlukast: Another leukotriene receptor antagonist with similar applications.
Pranlukast: Used in the treatment of asthma and allergic rhinitis.
Uniqueness: Montelukast Methyl Ketone is unique due to its specific structural modifications, which enhance its stability and efficacy in blocking leukotriene receptors . Its high enantiomeric purity achieved through advanced biocatalytic processes also sets it apart from similar compounds .
Propiedades
Fórmula molecular |
C34H32ClNO3S |
|---|---|
Peso molecular |
570.1 g/mol |
Nombre IUPAC |
2-[1-[[3-(2-acetylphenyl)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C34H32ClNO3S/c1-23(37)30-8-3-2-6-25(30)12-16-32(40-22-34(17-18-34)21-33(38)39)27-7-4-5-24(19-27)9-14-29-15-11-26-10-13-28(35)20-31(26)36-29/h2-11,13-15,19-20,32H,12,16-18,21-22H2,1H3,(H,38,39)/b14-9+ |
Clave InChI |
DYLOVNSFPNMSRY-NTEUORMPSA-N |
SMILES isomérico |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
SMILES canónico |
CC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-Oxo-3-phenyl-1-(pyrrolidin-1-yl)propan-2-yl]carbonitrile](/img/structure/B15133426.png)

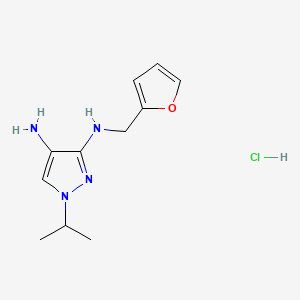
![N-{[(3-nitrophenyl)carbamoyl]amino}methoxyformamide](/img/structure/B15133457.png)
![2,2-dimethyl-N-(4-oxo-3,7a-dihydropyrrolo[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B15133461.png)
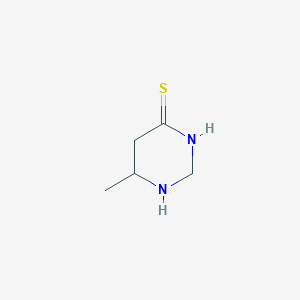
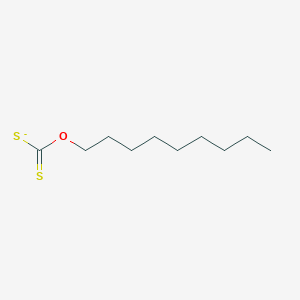
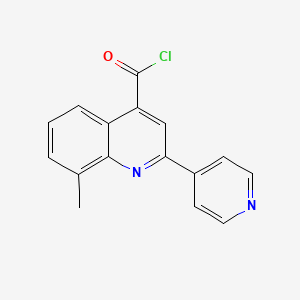
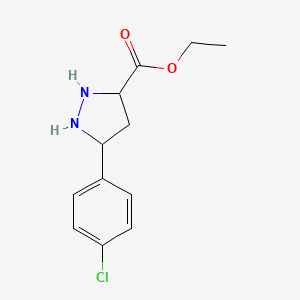
![5'-O-(4,4'-DiMethoxy)-3'-O-(t-butyldiMethylsilyl) uridine, 2'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoraMidite](/img/structure/B15133492.png)
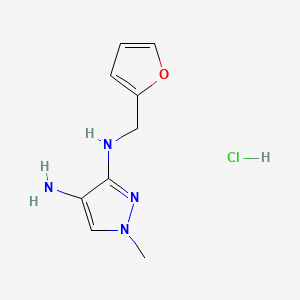
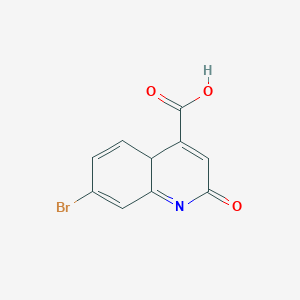
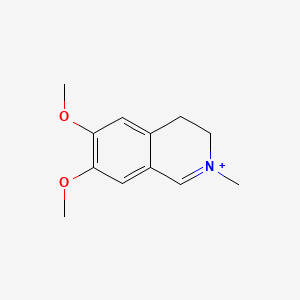
![5-bromo-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15133521.png)
